

(S)-2-Methylhexanoic acid biological activity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylhexanoic acid**

Cat. No.: **B7770706**

[Get Quote](#)

An In-Depth Technical Guide to the Biological Activity of **(S)-2-Methylhexanoic Acid**

Executive Summary

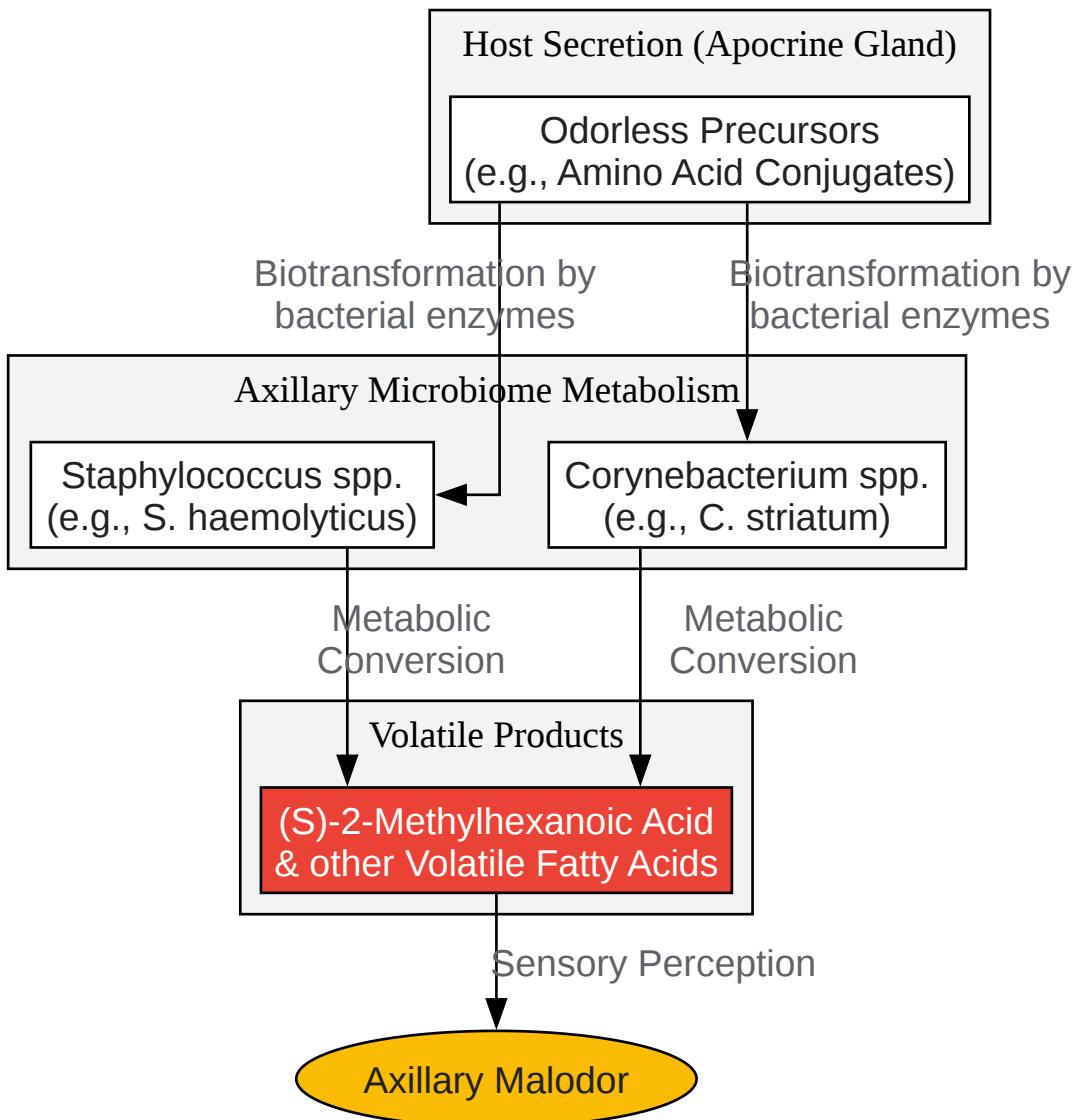
(S)-2-Methylhexanoic acid is a chiral, methyl-branched medium-chain fatty acid. While utilized commercially as a flavor and fragrance agent and as a key synthetic intermediate, its most significant and well-documented biological role is as a contributor to human axillary malodor. This technical guide provides a comprehensive overview of the biosynthesis, mechanism of action, and broader biological context of **(S)-2-Methylhexanoic acid**. We will delve into its microbial origins within the human axillary microbiome, detail the biochemical pathways responsible for its production, and present methodologies for its study. This document is intended for researchers, scientists, and professionals in drug development and consumer product industries who require a deep, mechanistic understanding of this compound and its physiological relevance.

Introduction to **(S)-2-Methylhexanoic Acid**

(S)-2-Methylhexanoic acid, a specific stereoisomer of **2-methylhexanoic acid**, belongs to the class of medium-chain fatty acids (MCFAs), which are characterized by an aliphatic tail of 4 to 12 carbon atoms.^[1] As a branched-chain fatty acid, its metabolic and signaling properties can differ significantly from its straight-chain counterparts. Its chirality, conferred by the methyl group at the C-2 position, is crucial for its specific interactions with biological systems, including olfactory receptors and enzymes.

1.1. Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ O ₂	[2]
Molecular Weight	130.18 g/mol	[2]
CAS Number	49642-51-5	[3]
Appearance	Liquid	[3]
Density	0.918 g/mL at 25 °C	[3]
Boiling Point	209-210 °C	[3]
Sensory Profile	Cheesy, fruity, oily, fatty	[4]


The Pivotal Role in Human Axillary Odor

The most extensively studied biological activity of **2-methylhexanoic acid** is its role as a volatile fatty acid (VFA) contributing to human underarm odor.[\[5\]](#)[\[6\]](#) This odor is not a direct product of secretion but results from the intricate metabolic activity of the resident skin microbiome on odorless precursors secreted by the apocrine and eccrine glands.[\[7\]](#)[\[8\]](#)

2.1. The Axillary Microbiome: A Biotransformation Hub The warm, moist, and nutrient-rich environment of the human axilla hosts a dense microbial community, primarily composed of Gram-positive bacteria from the genera *Staphylococcus*, *Corynebacterium*, and *Cutibacterium*.[\[5\]](#)[\[8\]](#) These microorganisms are the primary agents responsible for converting non-volatile precursors into odorous molecules.[\[5\]](#) Key species implicated in the generation of VFAs include *Staphylococcus haemolyticus*, an opportunistic pathogen that is a common resident of the axillae, and various *Corynebacterium* species, such as *Corynebacterium striatum*.[\[9\]](#)[\[10\]](#) These bacteria possess the specific enzymatic machinery required to metabolize substrates available in sweat.

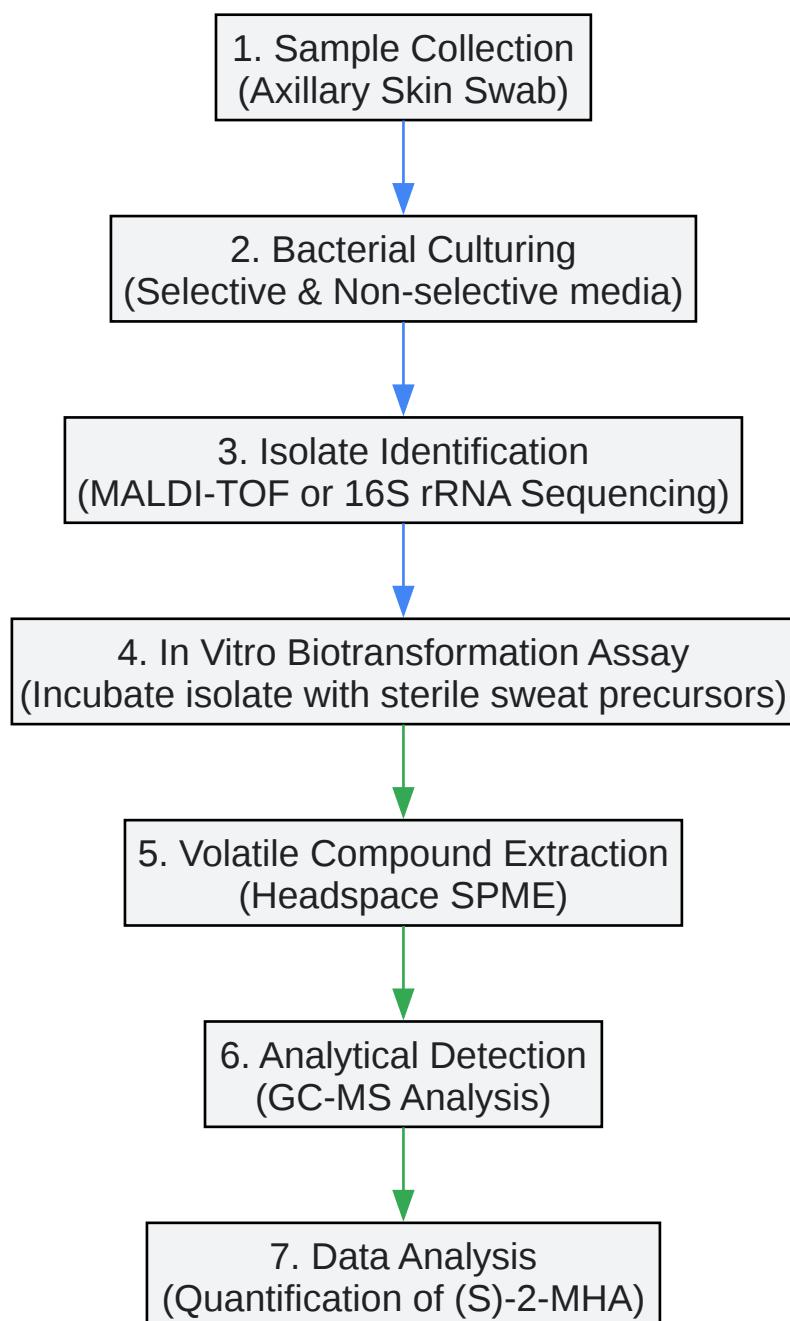
2.2. Biochemical Pathway: From Precursor to Odorant Apocrine glands secrete a variety of potential substrates, including amino acid conjugates. While the specific precursors for **2-methylhexanoic acid** are part of a complex mixture, the general mechanism involves bacterial enzymes that cleave these conjugates, releasing volatile fatty acids. For instance, staphylococci are known to convert branched-chain amino acids like leucine into highly odorous, methyl-branched VFAs.[\[6\]](#) This biotransformation is a critical step, as the precursors

themselves are large, non-volatile, and odorless. The process highlights a symbiotic, or commensal, relationship where the skin microbiota utilizes host secretions for its metabolic processes, coincidentally producing compounds with potent sensory effects.

[Click to download full resolution via product page](#)

Fig. 1: Microbial biotransformation of sweat precursors into volatile fatty acids.

Other Documented Biological Activities and Applications


Beyond its role in body odor, **2-methylhexanoic acid** has been identified in other biological and industrial contexts.

- Flavor and Fragrance: Due to its distinct cheesy and fruity aroma profile, **2-methylhexanoic acid** is used as a flavoring agent in both savory and sweet food applications and as a component in fragrances.[\[3\]](#)[\[4\]](#)
- Nematicidal Activity: Preliminary research has indicated that **2-methylhexanoic acid** exhibits nematicidal activity against certain plant-parasitic nematodes, suggesting a potential, though underexplored, application in agriculture.[\[3\]](#)
- Chiral Synthetic Intermediate: The (S)-enantiomer is a critical building block in the industrial synthesis of high-potency sweeteners, such as NC-00637, demonstrating its value in organic process development.[\[11\]](#)[\[12\]](#)

Methodologies for Investigation

Studying the microbial production of (S)-**2-Methylhexanoic acid** requires a multi-step approach combining microbiology, biochemistry, and analytical chemistry. The causality behind this workflow is to first isolate the causative biological agents and then provide them with the necessary substrates under controlled conditions to measure the specific product of interest.

4.1. Experimental Workflow: From Skin to Signal The overall process involves isolating the bacteria from the source, identifying them, and then challenging them in a controlled *in vitro* system to measure their metabolic output. This validates that the isolated organisms are indeed responsible for producing the target compound.

[Click to download full resolution via product page](#)

Fig. 2: Experimental workflow for identifying and quantifying microbial VFA production.

4.2. Protocol: Isolation of Axillary Microbiota

This protocol is designed to culture the key bacterial players from their natural environment.

- Sampling: Moisten a sterile cotton swab with a sterile collection buffer (e.g., phosphate-buffered saline with 0.1% Tween 80). Firmly rub the swab over a 2 cm² area of the axilla for 30 seconds.
- Transport: Place the swab into a sterile transport tube containing 1 mL of the same buffer. Vortex for 1 minute to dislodge bacteria.
- Plating: Create serial dilutions of the bacterial suspension. Plate 100 µL of each dilution onto Tryptic Soy Agar (TSA) for general growth and selective media such as Mannitol Salt Agar (for staphylococci) and Corynebacterium isolation agar.
- Incubation: Incubate plates aerobically and anaerobically at 37°C for 24-72 hours. The inclusion of both conditions is critical as the axillary environment contains microaerophilic and anaerobic niches.
- Isolation: Select distinct colonies based on morphology and subculture onto fresh TSA plates to obtain pure isolates.
- Identification: Perform definitive identification using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry or 16S rRNA gene sequencing for authoritative identification.

4.3. Protocol: In Vitro Biotransformation Assay

This self-validating assay directly tests the hypothesis that a specific bacterial isolate can produce VFAs from precursors.

- Prepare Inoculum: Grow a pure bacterial isolate in Tryptic Soy Broth (TSB) to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend to a standardized optical density (e.g., OD₆₀₀ = 1.0).
- Prepare Reaction: In a sterile, airtight headspace vial, combine 1 mL of sterile artificial sweat precursor solution (containing relevant amino acids and long-chain fatty acids) with 100 µL of the prepared bacterial inoculum.
- Control Group: Prepare a negative control vial containing only the sterile precursor solution (no bacteria) to ensure that VFAs are not generated abiotically.

- Incubation: Seal the vials and incubate at 37°C for 18-24 hours with gentle agitation.
- Analysis: Analyze the headspace of the vials directly using the GC-MS protocol below. The presence of **(S)-2-Methylhexanoic acid** in the inoculated sample but not the control validates the bacterium's metabolic capability.

4.4. Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile organic compounds like VFAs. The choice of a polar column is essential for achieving good peak shape for these acidic analytes.

- Extraction: Use an automated headspace Solid-Phase Microextraction (SPME) system. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the vial's headspace for 30 minutes at 60°C.
- Injection: Immediately desorb the fiber in the heated GC inlet (250°C) for 2 minutes in splitless mode.
- Separation: Use a polar capillary column (e.g., DB-FATWAX UI, 30 m x 0.25 mm x 0.25 µm).
- Oven Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: Increase to 150°C at 5°C/min.
 - Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.
- Detection: Use a mass spectrometer in full scan mode (m/z 35-350).
- Identification: Identify **(S)-2-Methylhexanoic acid** by comparing its retention time and mass spectrum to an authentic chemical standard. The key ion fragments will include the molecular ion (m/z 130) and other characteristic fragments.
- Quantification: Create a calibration curve using known concentrations of a pure **(S)-2-Methylhexanoic acid** standard to quantify its concentration in the samples.

Future Research and Therapeutic Perspectives

Understanding the microbial origin of (S)-**2-Methylhexanoic acid** opens avenues for targeted interventions. Future research could focus on:

- Microbiome Modulation: Developing strategies (e.g., prebiotics, probiotics, or specific enzyme inhibitors) to shift the axillary microbiome composition away from VFA-producing species.
- Precursor Blocking: Investigating methods to block the secretion or bacterial uptake of the odorless precursors.
- Broader Biological Roles: Exploring whether (S)-**2-Methylhexanoic acid** or related MCFAs act as signaling molecules in bacteria-host communication or possess other uncharacterized antimicrobial or immunomodulatory effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Showing Compound 2-Methylhexanoic acid (FDB008224) - FooDB [foodb.ca]
2. (S)-2-METHYLHEXANOIC ACID [chemicalbook.com]
3. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsoc [chemsoc.com]
4. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscopy.com]
5. academic.oup.com [academic.oup.com]
6. Generation of volatile fatty acids by axillary bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
7. researchgate.net [researchgate.net]
8. dspace.library.uu.nl [dspace.library.uu.nl]
9. researchgate.net [researchgate.net]
10. Staphylococcus haemolyticus - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [(S)-2-Methylhexanoic acid biological activity]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7770706#s-2-methylhexanoic-acid-biological-activity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com